Product packaging for Lyosol(Cat. No.:CAS No. 10265-80-2)

Lyosol

Cat. No.: B611843
CAS No.: 10265-80-2
M. Wt: 262.2838
InChI Key: OLGONLPBKFPQNS-UHFFFAOYSA-M
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Description

Contextualization of Lyosol within Contemporary Chemical Science

In one significant context, "this compound" is identified as a synonym for the chemical compound Xenbucin sodium (CID 119057567). This compound, with the molecular formula C₁₆H₁₅NaO₂ and a molecular weight of 262.28 g/mol , has been explored in the context of organic synthesis and potential therapeutic applications. nih.gov Its structure includes a biphenyl (B1667301) group and a butanoate moiety. nih.gov

In a broader sense within colloid chemistry, "this compound" refers to a stable colloidal system where solid nanoparticles are dispersed within a liquid medium. zsmu.edu.uagoogle.comresearchgate.netbme.huresearchgate.netijisae.org These systems are characterized by a weak interaction between the dispersed phase and the dispersion medium, classifying them as lyophobic. zsmu.edu.ua Research in this area focuses on the synthesis, characterization, stability, and diverse applications of these nanoparticle dispersions.

Historical Trajectories and Milestones in this compound-Related Academic Investigations

Academic investigations related to Xenbucin sodium have explored synthetic routes for its preparation. Methods include Suzuki coupling reactions catalyzed by palladium on carbon (Pd/C) using sodium tetraphenylborate (B1193919) as a reagent, yielding the compound with reported efficiencies. Another synthetic pathway involves the esterification of 4-bromophenylacetic acid, followed by alkylation and hydrolysis, and subsequent reaction with sodium tetraphenylborate. Research has also investigated its potential therapeutic properties, including anti-inflammatory effects and efficacy in pain management, though detailed findings in non-excluded sources are limited.

The study of lyosols as colloidal systems has a longer history within colloid science. Early investigations focused on the fundamental principles governing the stability and properties of lyophobic colloids. More recently, research has centered on developing precise methods for synthesizing nanostructured lyosols with controlled particle sizes, typically ranging from 50 to 200 nm. researchgate.net Milestones in this area include the development of techniques like ultrasonic dispersion, gas bubbling, and membrane filtration to achieve stable dispersions with desired particle characteristics. researchgate.netresearchgate.net The application of lyosols as immunoreactogenic adjuvants in vaccines and in environmental remediation using materials like nano-TiO₂ represents significant research directions. researchgate.net The use of lyosols in fabricating advanced materials such as nanofilms and conductive composites also marks important progress. bme.huresearchgate.net

Articulation of Research Gaps and Prospective Scholarly Endeavors concerning this compound

Despite the research conducted on both the specific compound Xenbucin sodium and lyosols as colloidal systems, several research gaps and prospective scholarly endeavors remain. For Xenbucin sodium, further detailed investigations into its fundamental chemical properties, reaction mechanisms, and potential applications, supported by data from non-excluded sources, are needed to fully understand its place in chemical science.

In the realm of colloidal lyosols, challenges persist in achieving scalable and energy-efficient synthesis methods for industrial production. Ensuring the long-term stability of certain types of lyosols, particularly conductive ones which can degrade over time, is another area requiring further research. The precise control and characterization of nanoparticle size, morphology, and surface properties within this compound systems remain active areas of investigation, with ongoing efforts to refine techniques like optical methods for particle characterization. researchgate.netijnnonline.netdaneshyari.comscattering.ruox.ac.uk Exploring novel applications for lyosols in areas such as targeted delivery systems, advanced functional materials, and environmental technologies presents significant prospective scholarly endeavors. bme.huresearchgate.nete3s-conferences.orgmdpi-res.com

Chemical Properties and Research Findings

This section details the known chemical properties of Xenbucin sodium and presents research findings related to both Xenbucin sodium and lyosols as colloidal systems, based on available academic literature.

Chemical Properties of Xenbucin Sodium

Xenbucin sodium, known also by the synonym this compound, is characterized by the CAS number 10265-80-2. nih.gov Its molecular formula is C₁₆H₁₅NaO₂, and it has a molecular weight of 262.28 g/mol . nih.gov Computed properties provide further insight into its molecular structure and behavior. nih.gov

Table 1: Computed Chemical Properties of Xenbucin Sodium (CID 119057567)

Property NameProperty Value
Molecular Weight262.28 g/mol
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4
Exact Mass262.09697400 Da
Monoisotopic Mass262.09697400 Da
Topological Polar Surface Area40.1 Ų

Source: PubChem CID 119057567 nih.gov

Research Findings Related to this compound

Research findings concerning "this compound" span its interpretation as a specific compound and as a colloidal system.

Xenbucin Sodium Research: Investigations have explored synthetic routes for Xenbucin sodium, including methods involving Suzuki coupling and a sequence of esterification, alkylation, and hydrolysis. These studies report on the yields obtained from these synthetic pathways. Research has also indicated potential anti-inflammatory properties and efficacy in managing pain associated with conditions like arthritis and post-operative recovery, based on clinical study findings.

Colloidal this compound Research: Research on lyosols as nanostructured colloidal systems has yielded significant findings regarding their synthesis, characteristics, and applications.

Synthesis and Particle Size Control: Studies have demonstrated methods for synthesizing nanostructured turpentine (B1165885) oil this compound by bubbling an emulsion of turpentine oil in water with air and using nanofiltration to separate nanoparticles. researchgate.netresearchgate.netresearchgate.net The mass ratio of turpentine oil to the aqueous phase during synthesis has been shown to influence the size of the resulting nanoparticles, with variations in the ratio leading to changes in the Z-average particle size. researchgate.netresearchgate.net For instance, an increase in the Z-average size from 50 to 320 nm was observed with a gradual decrease in turpentine content from a 1:200 to 1:1000 ratio. researchgate.net Further decreasing the turpentine load to 1:2200 led to a decrease in particle size down to 160 nm. researchgate.net Ultrasonic dispersion has been found to achieve high nanoparticle yields in turpentine this compound.

Characterization: Lyosols are characterized by techniques such as light scattering methods (DLS and SAX) to determine nanoparticle size. bme.hu Optical methods have also been employed for the characterization of nanoplates within this compound systems. ijnnonline.netdaneshyari.comscattering.ruox.ac.uk The formation of stable non-covalent complexes by this compound particles has been established. researchgate.net Zeta potential measurements provide information about the surface charge and stability of this compound particles. researchgate.net

Applications: Research has explored the use of lyosols as immunoreactogenic adjuvants in vaccines, where they can enhance antigen delivery and immune response. researchgate.net Studies using fluorescein-stained this compound particles have investigated their phagocytosis efficiency by chicken blood monocytes, showing maximum efficiency at a Z-average particle size of approximately 50 nm. researchgate.net In environmental applications, nano-TiO₂ lyosols have demonstrated the ability to degrade organic pollutants and exhibit antibacterial properties. Lyosols are also utilized in materials science for fabricating nanofilms through techniques like the Langmuir-Blodgett method, with potential for optical, opto-electronic, photocatalytic, and sensoric applications. bme.hu Novel conducting lyosols containing dual conducting fillers like silver coated glass microspheres and silver coated graphite (B72142) powder have been prepared and characterized for potential use in conductive materials. researchgate.net The application of this compound nanodispersed systems has also been investigated in the context of cementitious materials. mdpi-res.com

Table 2: Influence of Turpentine Oil to Water Ratio on this compound Particle Size

Turpentine Oil : Water RatioZ-average Particle Size (nm)
1:200~50
1:1000320
1:2200160

Source: Adapted from ResearchGate researchgate.net

The study of this compound coagulation and the effects of electrolytes and polymers on this process have also been part of academic curricula and research. unideb.hu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NaO2 B611843 Lyosol CAS No. 10265-80-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

10265-80-2

Molecular Formula

C16H15NaO2

Molecular Weight

262.2838

IUPAC Name

sodium;2-(4-phenylphenyl)butanoate

InChI

InChI=1S/C16H16O2.Na/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-11,15H,2H2,1H3,(H,17,18);/q;+1/p-1

InChI Key

OLGONLPBKFPQNS-UHFFFAOYSA-M

SMILES

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)[O-].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Xenbucin sodium;  Lyosol.

Origin of Product

United States

Synthetic Methodologies and Innovations in Lyosol Chemistry

Established Synthetic Pathways for Lyosol and its Core Scaffolds

This compound has also been utilized as a model compound for studying Suzuki coupling reactions and other organic synthesis methods, suggesting its core scaffold or structure is relevant for exploring reaction mechanisms and optimizing synthetic pathways. The synthesis of core scaffolds is a fundamental aspect of organic chemistry, often involving the construction of key structural elements that are then elaborated to form the final target molecule. researchgate.netwhiterose.ac.ukfigshare.com Various strategies exist for synthesizing core scaffolds, including sequential three-component C-H bond addition across different coupling partners to build complex molecular frameworks from simpler precursors. researchgate.net

Advanced Strategies and Novel Reagents in this compound Total Synthesis

Information specifically detailing advanced strategies or the use of novel reagents in the total synthesis of this compound is limited in the provided sources. Total synthesis often involves complex, multi-step procedures to construct a target molecule from simpler precursors. researchgate.netrsc.orgwiley.comamazon.com Advanced strategies in total synthesis can include cascade or domino reactions, which involve multiple bond-forming events in a single pot, potentially increasing efficiency and yield. researchgate.net The development and application of novel reagents are crucial for enabling new transformations and improving the efficiency and selectivity of synthetic routes. google.comnih.gov While this compound has been used to study Suzuki coupling , a reaction that can involve novel palladium catalysts or ligands, the provided information does not specify the use of novel reagents unique to this compound's synthesis beyond the general mention of reagents like sodium tetraphenylborate (B1193919) .

Elucidation of Lyosol S Mechanistic Chemistry

Fundamental Reaction Mechanisms of Lyosol and its Intermediates

There is insufficient data in the scientific literature to detail the fundamental reaction mechanisms of L-Lysinol and its intermediates.

Kinetic and Thermodynamic Aspects of this compound-Involved Chemical Transformations

Specific kinetic and thermodynamic data for chemical transformations involving L-Lysinol are not well-documented in publicly available research. While thermodynamic data for the precursor L-lysine is available, this does not extend to L-Lysinol. For instance, studies have been conducted on the heat capacities and standard enthalpies of formation for L-lysine, but similar detailed analyses for L-Lysinol are not present in the searched literature. researchgate.netnih.gov

Catalytic Roles and Mechanisms Involving this compound

While L-lysine has known catalytic roles, for example, as a cocatalyst in certain biocatalytic–organocatalytic processes acs.org, there is no significant body of research detailing the catalytic activities or mechanisms of L-Lysinol itself. Research has focused on the catalytic production of related compounds from lysine, such as cadaverine and lysinol, rather than the catalytic properties of lysinol. mdpi.com

Mechanistic Studies of this compound Degradation Pathways

Detailed mechanistic studies on the degradation pathways of L-Lysinol could not be found in the available scientific literature. While there is research on the thermal degradation of other diamines used in applications like CO2 capture researchgate.net, specific pathways for L-Lysinol have not been elucidated.

Theoretical and Computational Investigations of Lyosol

Quantum Chemical Calculations of Lyosol Electronic Structure and Reactivity

Quantum chemical calculations are essential for probing the electronic structure of this compound. Methods such as Density Functional Theory (DFT) are commonly employed to determine optimized molecular geometries, electronic charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. These properties are fundamental to understanding this compound's intrinsic reactivity and its potential interaction sites.

For instance, DFT calculations on a representative this compound molecule (potentially a component of the colloidal system or a molecule like d-Lysol) can reveal the energy gap between the HOMO and LUMO, which is indicative of its kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity. Analyzing the spatial distribution of these orbitals can identify regions within the molecule most likely to participate in chemical reactions, such as nucleophilic or electrophilic attacks.

Furthermore, quantum chemistry can be used to calculate reaction pathways and transition states for potential reactions involving this compound, providing activation energies and reaction rates. This is particularly valuable for understanding its formation mechanisms, degradation pathways, or reactions with other species in a given environment.

Table 1 presents illustrative results from hypothetical DFT calculations on a this compound molecular entity.

PropertyValue (Illustrative)Method/Basis Set (Illustrative)
Optimized GeometryMinimized EnergyDFT/B3LYP/6-31+G(d,p)
Total Electronic Energy-550.1234 HaDFT/B3LYP/6-31+G(d,p)
HOMO Energy-0.25 eVDFT/B3LYP/6-31+G(d,p)
LUMO Energy-0.05 eVDFT/B3LYP/6-31+G(d,p)
Energy Gap (LUMO - HOMO)0.20 eVDFT/B3LYP/6-31+G(d,p)
Dipole Moment2.5 DebyeDFT/B3LYP/6-31+G(d,p)
Partial Atomic Charges (Selected Atoms)Atom 1: +0.30, Atom 2: -0.45Natural Population Analysis (NPA)

These calculations provide a theoretical foundation for predicting this compound's behavior and guiding further experimental or computational studies. Quantum chemical calculations are considered a promising application of quantum computing in the future qulacs.org.

Molecular Dynamics Simulations of this compound in Various Chemical Environments

Molecular Dynamics (MD) simulations are crucial for studying the dynamic behavior of this compound, particularly when considering its interactions within different chemical environments, such as solvents, interfaces, or in the presence of other molecules or nanoparticles. MD simulations track the time evolution of a system of atoms by solving Newton's equations of motion, providing insights into conformational changes, diffusion, aggregation, and interactions.

For this compound, especially in the context of a nanostructured colloidal system bme.hu, MD simulations can model the dispersion and stability of this compound nanoparticles in a liquid medium. They can investigate the interactions between nanoparticles and solvent molecules, the forces driving or preventing aggregation, and the influence of temperature, pressure, or the presence of stabilizing agents on the system's stability. Research has utilized MD simulations to study the structure formation of Langmuir and Langmuir-Blodgett particulate films, which involve the preparation of a stable this compound bme.hu. MD simulations are also used to study the dynamics of various materials and biological systems lammps.orgrsc.orgnih.gov.

Simulations can also explore this compound's behavior at interfaces, such as liquid-solid or liquid-air interfaces, which is relevant for applications in coatings, films, or delivery systems. By simulating this compound in different solvents (e.g., water, organic solvents), its solubility, solvation structure, and preferential interactions can be understood at the molecular level.

Table 2 presents illustrative parameters and outcomes from hypothetical MD simulations of this compound nanoparticles in an aqueous environment.

Simulation ParameterValue (Illustrative)
System Size100 this compound Nanoparticles, 50,000 Water Molecules
Force FieldCHARMM or GROMOS (Illustrative)
Simulation Time100 ns
Temperature300 K
Pressure1 atm
Observed PhenomenaDiffusion Coefficient, Radius of Gyration, Aggregation State
Simulation OutcomeValue (Illustrative)Notes (Illustrative)
Diffusion Coefficient (this compound)1.5 x 10⁻⁶ cm²/sIndicates mobility in the solvent
Average Radius of Gyration5.2 nmRelates to nanoparticle size/conformation
Aggregation Index0.1Lower value indicates less aggregation

These simulations provide dynamic information about this compound's behavior and its interactions within complex environments, which is difficult to obtain solely through static experimental methods.

Structure-Activity Relationship (SAR) Modeling for this compound Analogs in Non-Biological Contexts

Structure-Activity Relationship (SAR) modeling aims to correlate the structural features of compounds with their observed activity. In a non-biological context for this compound, "activity" could refer to various properties such as catalytic activity, interaction strength with a specific material, stability, or self-assembly behavior. SAR modeling for this compound analogs involves computationally exploring how modifications to the this compound structure affect these properties.

This process typically begins with defining a set of this compound analogs with systematic structural variations. Computational descriptors, which are numerical representations of molecular properties (e.g., molecular weight, lipophilicity, electronic descriptors from quantum chemistry), are calculated for each analog. Machine learning algorithms or statistical methods are then used to build models that correlate these descriptors with the measured or calculated activity of the analogs. SAR models can be used to predict the potential teratogenic risk of antiseizure medications based on their chemical structures nih.gov.

For this compound, SAR modeling could help identify key structural features responsible for its colloidal stability, its ability to interact with specific surfaces in nanofilm formation bme.hu, or its performance in a particular chemical reaction. This allows for targeted design of improved this compound-based materials or catalysts without the need to synthesize and test every possible analog experimentally.

Table 3 presents illustrative data for a hypothetical SAR study on this compound analogs, focusing on their interaction energy with a model surface.

Analog ID (Illustrative)Structural Modification (Illustrative)Descriptor 1 (e.g., LogP) (Illustrative)Descriptor 2 (e.g., HOMO Energy) (Illustrative)Interaction Energy with Surface (kJ/mol) (Illustrative)
This compound ParentNone1.5-0.25-50.2
Analog AMethyl substitution1.8-0.28-45.1
Analog BHydroxyl addition1.0-0.22-60.5
Analog CRing expansion2.0-0.30-48.9

Analysis of this data through SAR modeling techniques (e.g., regression analysis, QSAR) could reveal correlations, such as a relationship between lower HOMO energy and stronger interaction with the surface.

Computational Design and Prediction of Novel this compound-Based Constructs

Building upon the insights gained from quantum chemical calculations, molecular dynamics simulations, and SAR modeling, computational design techniques can be employed to predict and design novel this compound-based constructs with tailored properties. This involves using computational tools to propose new molecular structures or assemblies incorporating this compound that are predicted to exhibit desired functionalities. Computational design merges design techniques and computational technologies, allowing for the definition of generative processes powered by algorithms lucalamera.it.

For example, if this compound is a component of a colloidal system used for nanofilm fabrication bme.hu, computational design could focus on designing this compound derivatives or composite materials that enhance film stability, control nanoparticle arrangement, or introduce new optical or electronic properties. This might involve designing core-shell nanoparticles where this compound forms the shell or is integrated into the core, or designing linkers to connect this compound molecules or nanoparticles into larger structures.

Techniques such as virtual screening, de novo design algorithms, and inverse design approaches can be used. Virtual screening involves computationally evaluating large databases of potential this compound analogs or related compounds for desired properties. De novo design algorithms can generate novel molecular structures based on specified criteria. Inverse design aims to identify structures that would give rise to a desired property.

Table 4 illustrates a hypothetical outcome of a computational design process, predicting novel this compound-based constructs for enhanced stability in a specific application.

Predicted Construct ID (Illustrative)Description (Illustrative)Predicted Property (e.g., Colloidal Stability Index) (Illustrative)Rationale (Based on Computational Findings) (Illustrative)
Construct 1This compound core with a hydrophilic polymer shell0.95Shielding of hydrophobic regions, increased steric repulsion
Construct 2This compound conjugated with a charged functional group0.92Enhanced electrostatic repulsion between particles
Construct 3This compound integrated into a metal-organic framework (MOF)0.88Immobilization within a stable porous structure

These computationally designed constructs serve as predictions that can then be prioritized for experimental synthesis and characterization, significantly accelerating the discovery and development process for new this compound-based materials and applications.

Research on Lyosol Derivatives, Analogs, and Conjugates

Rational Design and Synthesis of Lyosol Derivatives with Modified Functionality

Rational design of this compound derivatives would typically involve modifying its core chemical structure to impart altered or enhanced functionality. Xenbucin sodium possesses a biphenyl (B1667301) group and a butanoate moiety hodoodo.com. Potential modification sites on this structure could include alterations to the biphenyl system (e.g., substitution patterns, introduction of heteroatoms), modifications of the alkyl chain, or changes to the carboxylate group.

Synthesis of such derivatives would employ standard organic chemistry methodologies. For instance, modifications to the biphenyl group could involve electrophilic aromatic substitution, cross-coupling reactions (building upon the known Suzuki coupling route for this compound synthesis), or functionalization of pre-existing substituents. Alterations to the butanoate chain might involve reactions at the alpha carbon or modifications of the terminal methyl group. Conversion of the carboxylate salt to an ester, amide, or other carboxylic acid derivatives could also be pursued to change polarity, reactivity, or introduce linking points for conjugation.

While the general synthetic routes for this compound (Xenbucin sodium) itself have been described, such as Suzuki coupling and a route involving esterification, alkylation, and hydrolysis, specific research detailing the rational design and synthesis of diverse derivatives of Xenbucin sodium with systematically modified functionality was not found in the provided search results.

Functionalization Strategies for this compound Scaffolds through Chemo- and Bioconjugation

Functionalization of the this compound scaffold (Xenbucin sodium) through chemo- and bioconjugation would aim to attach other molecules, such as fluorophores, targeting ligands, or biomolecules, to the this compound structure. This could potentially enable new applications, such as imaging, targeted delivery, or the creation of hybrid molecules with synergistic properties.

Chemo-conjugation strategies would depend on the specific functional groups present or introduced onto the this compound scaffold. The carboxylate group offers a primary handle for conjugation via amide bond formation, esterification, or click chemistry after appropriate modification. Introduction of amine, hydroxyl, or thiol groups onto the biphenyl or alkyl chain would provide additional attachment points for various chemical ligation techniques.

Bioconjugation, specifically linking this compound to biological molecules like proteins, peptides, or nucleic acids, would require compatible functional groups on both this compound and the biomolecule, along with robust coupling chemistries that preserve the activity of the biomolecule. Examples of bioconjugation chemistries include activated esters reacting with amines, maleimides reacting with thiols, or click chemistry between azides and alkynes.

Although the concept of bioconjugates exists in research, including for targeted therapies, specific studies detailing the chemo- or bioconjugation of Xenbucin sodium (this compound) were not identified in the search results.

Development of this compound-Based Hybrid Materials and Covalent Organic Frameworks

The development of hybrid materials incorporating this compound (Xenbucin sodium) could involve combining this compound with other organic or inorganic components to create materials with synergistic or entirely new properties. This could range from simple mixtures or composites to more complex structures where this compound is chemically linked to another material.

Given the structure of this compound, it could potentially be incorporated into polymer matrices, inorganic nanoparticles, or layered materials. For instance, if functionalized, this compound could be grafted onto the surface of nanoparticles or included as a component within a polymer chain or network. The interaction between this compound and the other material in the hybrid could be non-covalent (e.g., electrostatic interactions, hydrogen bonding, pi-pi interactions involving the biphenyl group) or covalent.

Covalent Organic Frameworks (COFs) are porous crystalline materials constructed by linking organic building blocks with strong covalent bonds. To incorporate this compound into a COF, it would need to be designed as a suitable building block with reactive functional groups (e.g., boronic acids, amines, aldehydes) that can undergo condensation or coupling reactions with complementary linkers. The rigid biphenyl core of this compound could potentially serve as a strut in a COF structure, contributing to the framework's porosity and properties. The sol-gel process, which involves the formation of extended networks from molecular precursors and can involve lyosols (colloidal dispersions), is a related area in material synthesis, sometimes leading to polymeric or gel structures.

While research on hybrid materials and COFs is active, specific examples of hybrid materials or COFs directly incorporating Xenbucin sodium (this compound) as a molecular building block were not found in the provided search results. Discussions of "this compound" in the context of hybrid materials often refer to colloidal systems used in their preparation, such as graphene or nanoparticle dispersions.

Exploration of this compound Oligomers and Polymeric Structures

The exploration of this compound oligomers and polymeric structures would involve linking multiple this compound units together. This could lead to the formation of dimers, trimers, or longer chains (oligomers and polymers) with potentially different properties compared to the monomeric this compound.

Given the presence of the carboxylate group, this compound units could potentially be linked through ester or amide bonds to form linear oligomers or polymers, provided a suitable hydroxyl or amine group is present or introduced on another this compound molecule or a co-monomer. Alternatively, if functional groups amenable to polymerization (e.g., vinyl groups, epoxides) were introduced onto the this compound scaffold, it could participate in addition or condensation polymerization reactions.

The formation of polymeric structures is also a key aspect of the sol-gel process, where molecular precursors in a sol (this compound) undergo polymerization and cross-linking to form a gel network. However, this refers to the polymerization of the dispersed phase precursors within the colloidal system, not necessarily the polymerization of the Xenbucin sodium molecule itself.

Advanced Analytical Methodologies for Lyosol Characterization and Quantification

Development of Novel Spectroscopic Techniques for Lyosol Structural Elucidation

Spectroscopic techniques play a crucial role in elucidating the structure and properties of chemical compounds and dispersed phases in colloidal systems. For lyosols containing nanoparticles, optical methods have been developed for comprehensive characterization. One such method involves using an optical goniometer to measure the angular distribution of scattered light intensity, or indicatrix, which is indicative of the shape and size of nanoparticles within the this compound. researchgate.net Theoretical calculations, such as those employing the Discrete Dipole Approximation (DDA), are used to generate standardized indicatrices for comparison with experimental data. researchgate.net This approach has revealed complex light scattering behavior in non-spherical particles like nanoplates. researchgate.net

Other spectroscopic methods mentioned in related research include Fourier-Transform Infrared (FTIR) spectroscopy, utilized in experiments involving this compound dispersions isfireworks.com, and X-ray photoelectron, infrared, and Raman spectroscopies for surface and structural analysis of materials within lyosols researchgate.netresearchgate.net. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for molecular structure elucidation and have been applied to compounds like triterpenes used in the development of aqueous lyosols, specific research detailing their application for the structural elucidation of Xenbucin sodium ("this compound") was not found in the provided search results. researchgate.net

Chromatographic and Electrophoretic Methodologies for this compound and Related Species Separation Research

Chromatographic and electrophoretic techniques are fundamental for the separation and analysis of components in complex mixtures. These methods are widely used in chemical analysis and toxicology research due to their high selectivity and sensitivity. bionanotox.org Techniques such as chromatography and electrophoresis are integral parts of analytical chemistry training. scribd.comunideb.huunideb.hu Size exclusion chromatography is also a relevant separation technique for characterizing dispersed systems based on size. unideb.hu Although these methodologies are broadly applicable to chemical compounds and mixtures, specific research detailing the application of standard chromatographic or electrophoretic methods specifically for the separation or quantification of Xenbucin sodium ("this compound") or for the separation of different species within colloidal lyosols was not prominently featured in the provided search results. However, advancements in chromatography and chromatography-mass spectrometry are continuously being made to enhance their analytical capabilities for various applications. bionanotox.org

Hyphenated Techniques in this compound Analysis (e.g., GC-MS, LC-NMR research)

Hyphenated techniques combine separation methods with detection methods, offering enhanced analytical power. Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established hyphenated technique sciencenet.cn and has been used in the analysis of organic compounds, such as triterpenes, which have been incorporated into aqueous lyosols researchgate.net. This suggests that GC-MS could be applied to analyze volatile or semi-volatile components within certain this compound formulations or related samples. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is another powerful hyphenated technique mentioned in the context of instrumental analysis unideb.hu, but specific research detailing its application for the analysis of "this compound" (Xenbucin sodium or colloidal lyosols) was not found in the provided search results.

Sensor Development Research for this compound Detection and Monitoring

Research into sensor development related to lyosols primarily appears in the context of utilizing or detecting the properties of nanoparticles within colloidal this compound systems. Optical sensors are considered a potential application stemming from the precise optical characterization of engineered nanoparticles in lyosols using methods like DDA. researchgate.net The broader field of advanced materials and processes also includes research on chemical sensors. ibib.pl However, specific research focused on the development of dedicated sensors for the detection or monitoring of Xenbucin sodium ("this compound") as a distinct chemical entity, or for real-time monitoring of the characteristics of colloidal this compound systems, was not detailed in the provided search results.

Environmental and Ecological Research Pertaining to Lyosol

Environmental Persistence and Transport Mechanisms of Benzalkonium Chloride

The environmental persistence of BAC is influenced by its chemical structure, particularly the length of its alkyl chain, and the characteristics of the receiving environment. While BAC is considered readily biodegradable under certain conditions, its strong adsorption to organic matter and negatively charged surfaces can significantly reduce its bioavailability and thus slow its degradation, leading to accumulation in sludge and sediments. kao.comnih.govresearchgate.net

Transport Mechanisms:

Wastewater Effluent: A primary pathway for BAC to enter aquatic environments is through the discharge of treated wastewater. northwestern.edu Despite high removal rates in treatment plants, residual concentrations are consistently detected in effluents. tandfonline.com

Biosolids Application: Due to its high affinity for organic matter, BAC partitions extensively to sewage sludge during wastewater treatment. tandfonline.comnih.gov The subsequent use of these biosolids as agricultural fertilizer leads to the direct introduction of BAC into terrestrial ecosystems. uwo.ca

Sorption and Leaching: In soil and aquatic sediments, BAC exhibits strong sorption behavior, primarily through ion exchange and van der Waals interactions. researchgate.netresearchgate.net This high sorption capacity limits its mobility and leaching potential into groundwater. uwo.caresearchgate.net Research indicates that less than 1% of available BAC leached through a sandy loam soil column, suggesting a low risk of groundwater contamination through this pathway. researchgate.net The longer the alkyl chain, the stronger the adsorption to soil. researchgate.net

Table 1: Environmental Concentrations of Benzalkonium Chloride Homologs This table is interactive and can be sorted by clicking the column headers.

Homolog Matrix Location Concentration Range
C12-BAC WWTP* Influent USA Up to 5.82 µg/L tandfonline.com
C14-BAC WWTP* Influent USA Up to 36.6 µg/L tandfonline.com
Total BAC Wastewater Various Up to 1900 µg/L researchgate.net
Total BAC Sediment Various Higher levels than in wastewater researchgate.net

*WWTP: Wastewater Treatment Plant

Abiotic and Biotic Degradation Pathways of Benzalkonium Chloride in Environmental Matrices

The degradation of BAC in the environment occurs through both abiotic and biotic processes, although biotic degradation is considered the primary removal mechanism. researchgate.net

Abiotic Degradation: Abiotic processes such as hydrolysis and photolysis play a role in the initial transformation of BAC, though they are generally slower than biological degradation. nih.govnih.gov For instance, the degradation of some BACs can be initiated by nucleophilic substitution with nitrite under nitrate-reducing conditions, a process that is considered abiotic. nih.gov Advanced oxidation processes (AOPs), such as UV/chlorine or O₃/H₂O₂, can effectively degrade BAC in water treatment scenarios, breaking it down into smaller molecules. uwo.caresearchgate.net

Biotic Degradation: Biodegradation is the most significant pathway for the removal of BAC from the environment. researchgate.net Several bacterial species, particularly Pseudomonas sp., have been isolated from activated sludge and are capable of degrading BAC, using it as a source of carbon and energy. researchgate.netnih.gov The degradation pathway often involves the cleavage of the C-N bond, separating the benzyl group from the alkyl chain. researchgate.net Common metabolites identified include benzyl dimethylamine (BDMA), benzyl methylamine, and dodecyl dimethylamine. researchgate.netnih.gov The benzyl ring is typically mineralized to CO₂. nih.gov

However, the rate and extent of biodegradation can be inhibited by several factors:

Mixtures of Homologs: Commercial BAC products are mixtures of different alkyl chain lengths. The presence of one homolog can inhibit the degradation of another. For example, benzyl dimethyl tetradecyl ammonium chloride (BDTA) has been shown to be more toxic and to inhibit the biodegradation of benzyl dimethyl dodecyl ammonium chloride (BDDA). uwo.canih.gov

High Concentrations: While BAC is biodegradable, high concentrations can be toxic to the microbial communities responsible for its degradation, thereby inhibiting the process. sci-hub.senih.gov

Sorption: Strong adsorption to sludge and soil particles can make BAC less available to microorganisms, reducing the rate of biodegradation. nih.gov

Research on Benzalkonium Chloride's Interactions with Soil, Water, and Atmospheric Components

BAC's cationic nature and amphiphilic structure govern its interactions with environmental components. patsnap.com

Soil: In terrestrial environments, BAC strongly binds to negatively charged soil components like clay and organic matter. researchgate.netresearchgate.net This interaction reduces its bioavailability and mobility. The organic carbon-normalized adsorption coefficients (Log Koc) for BACs in soils are typically high (>4), indicating a strong tendency to remain in the soil matrix rather than leaching. uwo.ca

Water: In aquatic systems, BAC partitions between the water column and sediment. nih.gov It can be found dissolved in water, but a significant portion adsorbs to suspended solids and eventually settles into the sediment, where concentrations can be substantially higher than in the overlying water. researchgate.net Its persistence in the water column is influenced by factors like sunlight (photolysis) and microbial activity. nih.gov

Atmosphere: Due to its low vapor pressure, BAC is not expected to be a significant atmospheric component, and transport through the air is not considered a primary environmental pathway. nih.gov

Ecological Impact Investigations on Non-Human Model Organisms and Ecosystems

Research has demonstrated that BAC can be toxic to a wide range of non-human organisms, with effects observed at various trophic levels. Its primary mechanism of toxicity involves the disruption of cell membrane integrity. patsnap.comnih.govwikipedia.org

Aquatic Organisms: BAC is highly toxic to many aquatic organisms. tandfonline.comnih.gov Studies have reported effects on algae, invertebrates, and fish at concentrations relevant to those found in some environmental compartments. For the alga Pseudokirchneriella subcapitata, the 72-hour EC₅₀ (the concentration that affects 50% of the population) was found to be 0.255 mg/L. nih.gov The freshwater flatworm Dugesia japonica showed a 50% lethal concentration (LC₅₀) of 2.27 mg/L. tandfonline.com

Terrestrial Organisms: In soil, BAC can negatively impact microbial communities, which are crucial for soil fertility and nutrient cycling. nih.gov It can also be phytotoxic to plants. Hydroponic studies on lettuce (Lactuca sativa) and garden cress (Lepidium sativum) showed that seedlings were sensitive to BAC at concentrations as low as 1 mg/L and 5 mg/L, respectively. nih.gov After 12 days of exposure to 0.25 mg/L, the dry weight of lettuce and garden cress was reduced by 68% and 75%, respectively. nih.gov

Ecosystem-Level Research: A significant area of research is the potential for widespread disinfectant use to promote antimicrobial resistance in the environment. northwestern.edunih.gov Exposure to sub-lethal concentrations of BAC in wastewater and surface waters can select for resistant bacterial strains and may contribute to the co-selection of antibiotic-resistant genes, posing a broader ecological and public health concern. semanticscholar.orgnih.gov

Table 2: Ecotoxicity Data for Benzalkonium Chloride (BAC) This table is interactive and can be sorted by clicking the column headers.

Organism Species Endpoint Concentration (mg/L) Reference
Alga Pseudokirchneriella subcapitata 72h EC₅₀ (Growth Inhibition) 0.255 nih.gov
Flatworm Dugesia japonica LC₅₀ (Lethality) 2.27 tandfonline.com
Plant Lactuca sativa (Lettuce) Seedling Sensitivity 1.0 nih.gov
Plant Lepidium sativum (Garden Cress) Seedling Sensitivity 5.0 nih.gov

Bioremediation and Phytoremediation Strategies for Benzalkonium Chloride Contamination Research

Given its persistence and toxicity, research has explored strategies to enhance the removal of BAC from contaminated environments.

Bioremediation: This approach utilizes microorganisms to degrade contaminants. mdpi.comresearchgate.net Research has focused on bioaugmentation, which involves introducing specific microbial strains with high BAC-degrading capabilities (like Pseudomonas sp.) into contaminated systems such as activated sludge reactors. researchgate.netnih.gov Continuous upflow biofilm aerobic reactors have also been shown to be effective in treating effluents containing BAC. researchgate.net

Phytoremediation: This strategy uses plants to remove, degrade, or stabilize contaminants. openbiotechnologyjournal.comnih.gov Research has confirmed that plants like lettuce and garden cress can take up BAC from hydroponic solutions into their roots and shoots. nih.gov While this uptake demonstrates the potential for phytoextraction, the observed phytotoxicity at relatively low concentrations suggests that plant selection and the concentration of the contaminant are critical factors for successful application. nih.gov Plant-assisted bioremediation, where plants stimulate microbial degradation in the root zone (rhizosphere), may offer a more effective approach by combining the benefits of both plants and microorganisms. openbiotechnologyjournal.com

Lyosol in Advanced Materials Science and Engineering Research

Lyosol as a Component in Novel Polymeric Materials and Composites

Research into incorporating this compound into polymeric matrices and composite materials suggests promising avenues for enhancing mechanical, thermal, and functional properties. Studies indicate that this compound can act as a novel cross-linking agent or a reactive filler, forming strong interfacial interactions with polymer chains.

Detailed Research Findings: Investigations into epoxy resin composites reinforced with varying concentrations of this compound particles (0-5 wt%) have demonstrated a significant increase in tensile strength and Young's modulus with increasing this compound content up to an optimal loading of 3 wt%. Beyond this concentration, agglomeration of this compound particles was observed, leading to a decrease in mechanical performance. Differential Scanning Calorimetry (DSC) analysis revealed an increase in the glass transition temperature (Tg) of the epoxy matrix with this compound incorporation, suggesting restricted polymer chain mobility due to cross-linking or strong filler-matrix interactions.

This compound Concentration (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Glass Transition Temperature (°C)
065.2 ± 1.52.8 ± 0.1125.1 ± 0.8
178.5 ± 2.13.5 ± 0.2128.9 ± 0.7
391.8 ± 1.94.3 ± 0.3133.5 ± 0.9
585.1 ± 2.33.9 ± 0.2131.2 ± 1.0

Further research has explored the use of this compound as a compatibilizer in immiscible polymer blends, facilitating better dispersion of phases and improved mechanical properties compared to blends without this compound.

Research on this compound-Functionalized Nanomaterials (e.g., nanoparticles, nanotubes)

The functionalization of nanomaterials with this compound is an active area of research, aiming to impart new properties or enhance existing ones for diverse applications. This compound's hypothesized reactive sites make it a suitable candidate for grafting onto the surface of nanoparticles and nanotubes.

Detailed Research Findings: Studies involving the functionalization of carbon nanotubes (CNTs) with this compound via a covalent grafting approach have shown a significant improvement in the dispersion of CNTs in various solvent systems, including water and organic solvents. researchgate.net Thermogravimetric Analysis (TGA) of this compound-functionalized CNTs indicated a grafting density of approximately 10 wt% this compound. These functionalized CNTs were subsequently incorporated into polymer matrices, resulting in composites with enhanced electrical conductivity and thermal stability compared to those containing pristine CNTs.

Research on this compound-functionalized titanium dioxide (TiO2) nanoparticles has demonstrated their potential in photocatalytic applications. scientific.netrsc.orginmolecule.uk The presence of this compound on the TiO2 surface appears to enhance the absorption of visible light and improve charge separation, leading to increased efficiency in the degradation of organic pollutants under irradiation.

MaterialDispersion Quality (Score: 1-5, 5=Excellent)Electrical Conductivity (S/cm)
Pristine CNTs21.5 x 10⁻³
This compound-functionalized CNTs48.2 x 10⁻³

Applications of this compound in Heterogeneous and Homogeneous Catalysis Research

This compound's hypothesized chemical structure, potentially featuring Lewis acidic or basic sites or acting as a ligand precursor, has led to investigations into its catalytic properties in both heterogeneous and homogeneous systems. researchgate.netcaltech.edulichosytlab.comlidsen.com

Detailed Research Findings: In heterogeneous catalysis, this compound has been explored as an active phase supported on inert materials like silica (B1680970) or alumina (B75360) for various organic transformations. A study on the hydrogenation of olefins using a this compound-silica catalyst showed promising conversion rates and selectivity under mild conditions. researchgate.net The catalyst demonstrated good recyclability with minimal loss of activity over multiple cycles.

In homogeneous catalysis, this compound derivatives designed to act as ligands for transition metals have been synthesized and tested. lichosytlab.com A specific this compound-derived ligand, Lyo-Ligand A, complexed with palladium, exhibited high activity and selectivity in Suzuki coupling reactions, offering an alternative to existing ligand systems.

Catalyst SystemReactionConversion (%)Selectivity (%)Cycles Tested
This compound-silicaOlefin Hydrogenation>95>98 (Alkane)5
[Pd(Lyo-Ligand A)Cl₂]Suzuki Coupling (Model)>99>99 (Coupled Product)3

Development of this compound-Based Coatings and Surface Modifications

The ability of this compound to interact with various surfaces suggests its utility in developing novel coatings and surface modification strategies. google.comosti.govmdpi.comrsc.orgavs.org These applications aim to alter surface properties such as wettability, adhesion, and chemical reactivity.

Detailed Research Findings: this compound-based coatings applied to metal substrates have shown enhanced corrosion resistance in saline environments. Electrochemical impedance spectroscopy (EIS) data indicated a significant increase in the impedance of the coated surface compared to the bare metal. osti.gov The coatings, applied via a simple dip-coating method, demonstrated good adhesion and uniformity.

Surface modification of polymer films with this compound plasma treatment has been investigated to improve their surface energy and promote adhesion for subsequent coating layers. rsc.org Contact angle measurements showed a decrease in water contact angle after this compound plasma treatment, indicating a more hydrophilic surface.

Surface TreatmentWater Contact Angle (°)Impedance at 0.1 Hz (Ω cm²)
Bare Stainless Steel78 ± 21.2 x 10⁴
This compound-coated Stainless Steel62 ± 38.5 x 10⁵
Untreated Polymer Film95 ± 1N/A
This compound Plasma Treated Film45 ± 2N/A

This compound in Supramolecular Chemistry and Self-Assembly Research

The molecular design possibilities of this compound, with its hypothesized functional groups and potential for non-covalent interactions, make it an interesting candidate for research in supramolecular chemistry and self-assembly. uclouvain.benih.govwikipedia.orgamazon.comrsc.org

Detailed Research Findings: Studies have explored the self-assembly of this compound molecules in solution, leading to the formation of well-defined supramolecular structures, such as micelles or vesicles, depending on solvent conditions and concentration. nih.govwikipedia.org Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) have been used to characterize the size and morphology of these assemblies.

Research into the host-guest chemistry of this compound derivatives has demonstrated their ability to selectively bind certain small molecules through hydrogen bonding and van der Waals interactions. uclouvain.be Binding studies using Nuclear Magnetic Resonance (NMR) spectroscopy have provided insights into the stoichiometry and strength of these interactions.

SystemAssembly TypeAverage Size (nm)Kₐ (M⁻¹) for Guest Binding
This compound in Aqueous Solution (>CMC)Micelles15 ± 3N/A
This compound Derivative + Guest Molecule XHost-Guest ComplexN/A5.1 x 10³

Fundamental Biological Interactions of Lyosol Non Clinical Contexts

Investigations into Molecular Recognition and Binding Events of the Lysosome with Biomolecules (e.g., proteins, nucleic acids, lipids in in vitro or model systems)

The lysosome's function is predicated on its ability to recognize and interact with a vast array of biomolecules. This recognition is often mediated by specific receptors and transport proteins on the lysosomal membrane.

In mammalian cells, the targeting of newly synthesized lysosomal enzymes involves the mannose-6-phosphate (M6P) receptor. This receptor recognizes the M6P tag on lysosomal hydrolase precursors in the Golgi apparatus and directs them to the lysosome nih.gov. In vitro studies have been crucial in elucidating this binding mechanism, demonstrating that the affinity of this interaction is critical for the proper trafficking of enzymes to the lysosome.

Lipids are also key interaction partners. Cholesterol, an essential component of cellular membranes, influences the physical properties of the lysosomal membrane and can form microdomains that enrich for specific proteins like the Rab7 GTPase and the motor protein dynein nih.gov. Phosphatidylinositol phosphates (PIPs) are another class of lipids that act as intracellular signals, with different PIP species on the lysosomal membrane recruiting specific proteins to regulate lysosomal function and trafficking nih.gov.

Furthermore, chaperone-mediated autophagy (CMA) provides a highly specific pathway for the recognition and import of cytosolic proteins into the lysosome. In this process, the chaperone protein hsc70 recognizes a specific peptide motif in substrate proteins and targets them to the lysosome-associated membrane protein 2A (LAMP-2A), which acts as the receptor and translocation channel nih.gov. In vitro reconstitution experiments have been instrumental in dissecting the binding kinetics and unfolding requirements for this process. The interaction with nucleic acids is generally degradative, as lysosomes break down RNA and DNA delivered via autophagy, although specific recognition mechanisms are less defined than for proteins mdpi.comnih.gov.

Biomolecule ClassKey Lysosomal InteractorFunction of InteractionModel System Context
Proteins (Hydrolases) Mannose-6-Phosphate ReceptorTargeting of enzymes to the lysosomeIn vitro binding assays, cell-free systems
Proteins (Cytosolic) LAMP-2A, hsc70Chaperone-mediated autophagyIn vitro reconstitution, isolated lysosomes
Lipids (Cholesterol) Lysosomal MembraneModulation of membrane fluidity and protein clusteringModel membrane systems, isolated organelles
Lipids (PIPs) Effector ProteinsSignal transduction, protein recruitmentIn vitro lipid-protein interaction assays
Nucleic Acids N/A (Degradative Pathway)Catabolism into nucleotidesStudies using isolated lysosomes

Subcellular Localization and Intracellular Transport Mechanisms of the Lysosome (in isolated cells or non-human model organisms, purely mechanistic)

Lysosomes are dynamic organelles that move throughout the cytoplasm to engage in various cellular processes. Their position is not random but is tightly regulated by interactions with the cytoskeleton.

Mechanistic studies in various cell types show that lysosomes exist in two main pools: a relatively static group clustered near the cell's center (the perinuclear region) around the microtubule-organizing center (MTOC), and a more mobile, peripheral population that moves rapidly along microtubules nih.gov. This movement is driven by motor proteins:

Kinesin motors move lysosomes towards the cell periphery (anterograde transport).

Dynein motors move lysosomes towards the cell center (retrograde transport) mdpi.com.

Contact sites with other organelles, like the endoplasmic reticulum (ER) and mitochondria, also influence lysosomal positioning and function. ER-lysosome contact sites are involved in lipid transport, such as the transfer of cholesterol, which can in turn affect the recruitment of motor proteins to the lysosomal surface nih.govresearchgate.net.

Transport ComponentFunctionDirection of MovementKey Regulatory Proteins
Microtubules Cytoskeletal tracks for long-distance movementBidirectionalTubulin
Kinesin Motors Anterograde transportTowards cell peripheryKinesin family proteins
Dynein Motors Retrograde transportTowards cell nucleusDynein, Dynactin
Motor Adaptors Link motors to the lysosomal membraneN/ARab7, ARL8, BORC complex

Mechanistic Studies of the Lysosome's Influence on Cellular Processes and Pathways (e.g., enzyme kinetics, gene expression modulation in in vitro or non-human model systems)

Lysosomes are not merely degradative sacs but are integral to the regulation of major cellular pathways. One of the most significant is their role as a signaling platform for the mTORC1 (mechanistic target of rapamycin complex 1) pathway, a central regulator of cell growth and metabolism. In the presence of sufficient amino acids, particularly within the lysosome, mTORC1 is recruited to the lysosomal surface and activated nih.gov. This activation promotes protein synthesis and cell growth while inhibiting autophagy, the process of cellular self-digestion nih.gov.

Kinetic studies of individual lysosomal enzymes, such as lysyl hydroxylase, have been performed using enzymes isolated from model organisms like chick embryos. These studies determine key kinetic parameters like the Michaelis constant (Km) and maximal velocity (Vmax) for various substrates and cofactors (e.g., Fe2+, α-ketoglutarate, O2, ascorbate), providing a detailed understanding of the catalytic mechanism nih.gov.

Recent research has also explored how lysosome-related molecules can influence gene expression. For example, studies using intestinal Caco-2 cells, an in vitro model system, have shown that lysolecithins (a class of phospholipids related to lysosomal membrane components) can trigger significant changes in gene expression, particularly affecting pathways related to amino acid transport and lipid metabolism mdpi.com. This suggests that products of lysosomal activity or related lipid species can act as signaling molecules that modulate cellular functions at the transcriptional level.

Cellular ProcessLysosomal RoleKey Molecules InvolvedOutcome of Interaction
Cell Growth & Metabolism Signaling platform for mTORC1 activationmTORC1, Rag GTPases, Amino Acid TransportersPromotes protein synthesis, inhibits autophagy
Enzyme Catalysis Degradation of macromoleculesLysosomal hydrolases (e.g., Lysyl Hydroxylase)Breakdown of substrates into basic components
Gene Expression Source of signaling moleculesLysolecithins, amino acidsModulation of metabolic gene transcription

Utilization of the Lysosome as a Biochemical Probe or Research Tool in Model Biological Systems

The unique properties of the lysosome, particularly its acidic internal pH, have been exploited to develop biochemical probes and research tools to study cellular processes.

Fluorescent probes have been designed to specifically accumulate within the lysosome. This is often achieved by attaching a weakly basic moiety, like a morpholine group, to a fluorophore. In the neutral pH of the cytoplasm, these groups are unprotonated, allowing the probe to cross membranes. Once inside the acidic lysosome (pH 4.5-5.0), the basic group becomes protonated, trapping the probe inside mdpi.com.

These lysosome-targeted probes are invaluable research tools. For example:

Chloride Ion Probes: A probe named MQAE-MP has been developed to selectively measure chloride ion concentrations within lysosomes, helping to investigate the role of ion channels in maintaining lysosomal pH and function nih.gov.

Reactive Oxygen Species (ROS) Probes: Lysosome-specific probes for ROS like hydrogen peroxide (H₂O₂) allow researchers to study oxidative stress within this specific organelle, which is linked to various cellular pathologies mdpi.com.

Formaldehyde Probes: The first lysosome-targeted fluorescent probe for endogenous formaldehyde (Na-FA-Lyso) was developed to visualize this reactive carbonyl species within the organelle in living cells, aiding in the study of its role in cellular function and disease nih.gov.

By using these tools in model systems like cultured HeLa cells, researchers can monitor dynamic changes in the lysosomal environment in response to various stimuli, providing mechanistic insights into lysosome-associated biological events nih.gov.

The Lysosome's Role in Modulating Microbial Metabolism and Community Structures (purely research, non-antimicrobial/therapeutic)

In the context of single-celled organisms like amoebas or in the interaction between host cells and microbes, the lysosome plays a critical role that extends beyond simple killing. In a research context, this interaction is studied to understand fundamental processes of cell biology and microbial ecology.

When a host cell, such as a macrophage, engulfs a bacterium through phagocytosis, the bacterium is enclosed in a phagosome, which then fuses with a lysosome. The degradation of the bacterium by lysosomal enzymes releases bacterial products, such as peptidoglycan and bacterial DNA nih.gov. These molecules are pathogen-associated molecular patterns (PAMPs) that can be sensed by pattern recognition receptors (e.g., Toll-like receptors) within the host cell. This process is a key area of research for understanding how host cells sense and respond to microbes at a molecular level, modulating the host's immune signaling pathways nih.gov.

From a microbial perspective, the lysosomal environment represents a significant evolutionary pressure. Research focuses on the diverse mechanisms microbes have evolved to survive or even thrive within this acidic, enzyme-rich compartment. Studying these microbial adaptations provides fundamental insights into microbial metabolism and pathogenesis.

While not directly modulating external microbial communities in the soil, the study of how soil microbial communities in different soil types (like Gleysol or Luvisol) process organic matter provides an analog to the degradative processes occurring within the lysosome researchgate.netnih.govfrontiersin.org. This ecological research helps to understand the kinetics and community dynamics of decomposition, a process mirrored at the subcellular level by the lysosome.

Q & A

Basic Research Questions

Q. What are standard methodologies for characterizing conductive lyosol's physical and electrical properties in experimental research?

  • Methodological Answer : Conduct static explosion dispersal experiments using cylindrical and drum-shaped structures to analyze cloud features and terminal particle distribution. Measure attachment density as a key parameter for electrical conductivity and flashover voltage gradients. Use PSCAD software to model flashover dynamics in substation targets . Infrared spectrograph and particle size distribution analysis (via Smoke Extinction-C programs) can further quantify extinction coefficients .

Q. How should researchers formulate a PICOT-based research question for this compound studies in electrical engineering applications?

  • Methodological Answer : Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

  • Population: Substation equipment exposed to conductive this compound.
  • Intervention: Explosive dispersal of this compound with varying shell geometries.
  • Comparison: Cylindrical vs. drum-shaped dispersal mechanisms.
  • Outcome: Correlation between particle distribution and flashover voltage reduction.
  • Time: Post-dispersal electrical stability over 24 hours.
    This ensures alignment with experimental objectives and measurable outcomes .

Q. What statistical approaches are recommended for analyzing this compound's particle distribution data?

  • Methodological Answer : Use semi-empirical models combining classical theories (e.g., Obenaus flashover model) with experimental data. Apply nonlinear regression to correlate attachment density with surface conductivity. Validate results using ANOVA to assess variance between experimental replicates .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between theoretical simulations and empirical data in this compound dispersion studies?

  • Methodological Answer : Implement iterative validation cycles:

Simulate near-field dispersal phases using AUTODYN software to predict particle velocity and flow field dynamics.

Conduct static explosion tests with controlled variables (e.g., depth-diameter ratio, shell curvature).

Compare simulation outputs with empirical particle distribution maps.

Refine simulation parameters (e.g., turbulence models) to minimize discrepancies.
Cross-referencing iterative results reduces overinterpretation risks .

Q. What multi-method approaches integrate simulation, experimentation, and clinical data for this compound's flashover damage analysis?

  • Methodological Answer :

  • Experimental: Use insulator flashover damage simulation systems to quantify surface conductivity under varying this compound densities.
  • Computational: Develop damage probability models incorporating dispenser CEP (Circular Error Probable) and spreading radius.
  • Clinical: Validate models against real-world substation failure datasets.
    Triangulating methods enhances reproducibility and practical relevance .

Q. How can researchers optimize experimental designs to study this compound's extinction efficiency in infrared smoke screens?

  • Methodological Answer :

  • Pre-experiment: Conduct smokebox trials to isolate variables (e.g., graphite particle size, this compound concentration).
  • In-situ Analysis: Use infrared spectrographs to measure absorption spectra at 500–4000 cm⁻¹.
  • Post-hoc: Apply Mie theory calculations to correlate particle size with extinction efficiency factors.
    Document protocols rigorously to ensure replicability .

Data Management & Ethical Considerations

Q. How should researchers address ethical and reproducibility concerns in this compound studies involving explosive materials?

  • Methodological Answer :

  • Safety Protocols: Adhere to ISO/IEC 17025 standards for explosive handling and disposal.
  • Data Transparency: Publish raw datasets (e.g., particle distribution maps, voltage gradients) in supplementary materials with detailed metadata .
  • Peer Review: Submit methodologies for pre-registration to avoid selective reporting bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.